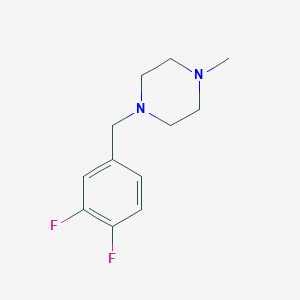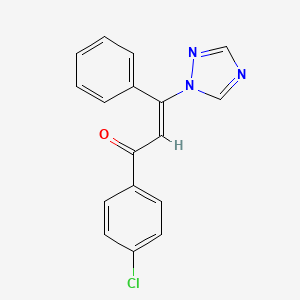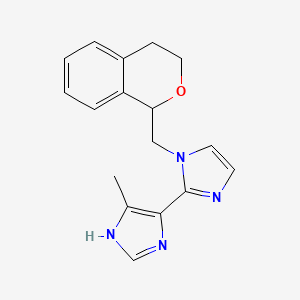
N-(2,3-dimethylphenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as Dimebolin, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug but later found to have neuroprotective and cognitive-enhancing effects.
作用機序
The exact mechanism of action of Dimebolin is not fully understood, but it is believed to involve multiple targets in the brain. It has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and mood regulation. Dimebolin also has antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
Dimebolin has been shown to have a variety of biochemical and physiological effects. It can improve mitochondrial function, reduce inflammation, and enhance synaptic plasticity. Dimebolin has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
Dimebolin has several advantages for lab experiments, including its low toxicity and high solubility in water. It can be easily administered to animals and has been shown to have a good safety profile. However, Dimebolin has some limitations, such as its short half-life and the need for frequent dosing. It can also be difficult to obtain due to its limited availability.
将来の方向性
There are several future directions for the study of Dimebolin. One area of research is the development of more potent and selective analogs of Dimebolin that can target specific pathways in the brain. Another area of research is the investigation of Dimebolin's potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of novel drug delivery systems that can improve the pharmacokinetics and bioavailability of Dimebolin is an area of interest.
Conclusion
In conclusion, Dimebolin is a small molecule drug that has shown promising neuroprotective and cognitive-enhancing effects. Its synthesis method has been optimized, and it has been extensively studied for its potential therapeutic applications. Dimebolin's mechanism of action involves multiple targets in the brain, and it has several biochemical and physiological effects. While it has some limitations, there are several future directions for the study of Dimebolin, and it holds great potential as a treatment for neurodegenerative diseases.
合成法
The synthesis of Dimebolin involves the reaction of 2,3-dimethylaniline with propionyl chloride, followed by the reaction of the resulting product with piperazine. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
Dimebolin has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects by reducing oxidative stress, preventing mitochondrial dysfunction, and inhibiting apoptosis. Dimebolin has also been found to enhance cognitive function, improve memory, and reduce anxiety and depression.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-8-18-9-11-19(12-10-18)16(20)17-15-7-5-6-13(2)14(15)3/h5-7H,4,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBFSEOTNVMTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5318133.png)

![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)
![4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5318210.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5318221.png)